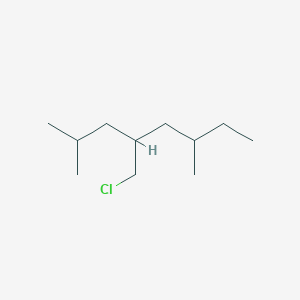
4-(Chloromethyl)-2,6-dimethyloctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2,6-dimethyloctane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a chloromethyl group attached to a carbon chain with two methyl groups at the 2nd and 6th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2,6-dimethyloctane can be achieved through several methods. One common approach involves the chloromethylation of 2,6-dimethyloctane using chloromethylating agents such as chloromethyl methyl ether in the presence of a catalyst like zinc iodide . The reaction typically occurs under acidic conditions to facilitate the formation of the chloromethyl cation, which then reacts with the 2,6-dimethyloctane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of optimized reaction conditions, such as controlled temperature and pressure, along with the use of catalysts, can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-2,6-dimethyloctane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Alcohols: Formed through nucleophilic substitution.
Aldehydes and Carboxylic Acids: Formed through oxidation.
Hydrocarbons: Formed through reduction.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-2,6-dimethyloctane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-2,6-dimethyloctane involves the reactivity of the chloromethyl group. The chloromethyl group can undergo nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. This reaction is facilitated by the electron-withdrawing nature of the chlorine atom, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)benzoic acid: Similar in structure but contains a benzene ring.
2-Chloromethyl-4-methyl-quinazoline: Contains a quinazoline ring instead of an alkane chain.
Uniqueness
4-(Chloromethyl)-2,6-dimethyloctane is unique due to its specific alkyl chain structure with two methyl groups at the 2nd and 6th positions. This structural arrangement can influence its reactivity and the types of reactions it undergoes, making it distinct from other chloromethyl compounds.
Propiedades
Fórmula molecular |
C11H23Cl |
|---|---|
Peso molecular |
190.75 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2,6-dimethyloctane |
InChI |
InChI=1S/C11H23Cl/c1-5-10(4)7-11(8-12)6-9(2)3/h9-11H,5-8H2,1-4H3 |
Clave InChI |
KXBUBGSBRAUMPX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC(CC(C)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















